REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].[OH:6][C:7]1[C:12]([C:13]#[N:14])=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=[C:9]([CH3:19])[N:8]=1>[Pd].[Pt](=O)=O.C(O)(=O)C>[NH2:14][CH2:13][C:12]1[C:7](=[O:6])[NH:8][C:9]([CH3:19])=[CH:10][C:11]=1[C:15]([F:16])([F:17])[F:18] |f:0.1|
|
Name
|
|
Quantity
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1.502 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.579 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.011 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=NC(=CC(=C1C#N)C(F)(F)F)C
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dried 500 mL Parr bottle equipped with nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
The contents were sealed
|
Type
|
CUSTOM
|
Details
|
reacted at 40 psi of H2 for ca. 6 hr
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
was refilled twice)
|
Type
|
CUSTOM
|
Details
|
The vessel was purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
the reaction mixture filtered through Celite
|
Type
|
WASH
|
Details
|
the filter pad was further washed with a small amount of acetic acid
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a residue, which
|
Type
|
CUSTOM
|
Details
|
was dried under high vacuum for 45 min
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The clear filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue dried under high vacuum
|
Type
|
ADDITION
|
Details
|
diluted with EtOH (13 mL)
|
Type
|
STIRRING
|
Details
|
The contents were agitated
|
Type
|
CUSTOM
|
Details
|
stored at ca. 0° C.
|
Type
|
CUSTOM
|
Details
|
for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with cold ethanol (5 mL)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven for 1 h
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(NC(=CC1C(F)(F)F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |